2-Hydroxyphenylthiourea

概要

説明

2-Hydroxyphenylthiourea, also known as N-(2-hydroxyphenyl)thiourea, is an organosulfur compound with the molecular formula C7H8N2OS and a molecular weight of 168.22 g/mol . This compound is characterized by the presence of a thiourea group attached to a hydroxyphenyl ring, making it a valuable molecule in various fields of research and industry.

準備方法

Synthetic Routes and Reaction Conditions: 2-Hydroxyphenylthiourea can be synthesized through the reaction of 2-aminophenol with thiocarbamoyl chloride under basic conditions. The reaction typically involves the following steps:

- Dissolve 2-aminophenol in a suitable solvent such as ethanol.

- Add thiocarbamoyl chloride dropwise to the solution while maintaining the temperature below 10°C.

- Stir the reaction mixture for several hours at room temperature.

- Filter the precipitated product and wash it with cold ethanol to obtain pure this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.

化学反応の分析

Types of Reactions: 2-Hydroxyphenylthiourea undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form disulfides or sulfoxides.

Reduction: Reduction reactions can convert it to corresponding amines or thiols.

Substitution: It can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products:

Oxidation: Disulfides or sulfoxides.

Reduction: Amines or thiols.

Substitution: Various substituted phenylthioureas.

科学的研究の応用

Chemistry

Chemosensor for Metal Ions

HPTU is utilized as a chemosensor due to its chromogenic properties, which allow it to detect metal ions, especially chromium species. The compound undergoes a transition metal-oxo-based reaction that enables the detection of chromium at nano-gram levels .

Synthetic Applications

HPTU serves as a versatile building block in solid-phase synthesis. For instance, it can be attached to a resin to create 2-amino and 2-amidobenzoxazole derivatives through cyclization reactions . This method simplifies purification processes and allows for the synthesis of diverse compounds.

| Application | Details |

|---|---|

| Chemosensing | Detection of chromium ions at low concentrations |

| Solid-phase synthesis | Building block for synthesizing benzoxazole derivatives |

Biology

Neuroprotective Properties

Recent studies have indicated that HPTU may have potential applications in neuroprotection, particularly in the context of Parkinson's disease. Research is ongoing to explore its effects on neuronal cell survival and function .

Enzyme Activity Probes

HPTU is also used as a probe for studying enzyme activities and protein interactions, contributing to our understanding of biochemical pathways and cellular mechanisms.

| Biological Application | Details |

|---|---|

| Neuroprotection | Potential treatment for Parkinson's disease |

| Enzyme activity studies | Probing enzyme functions and protein interactions |

Industrial Applications

Dyes and Pharmaceuticals

In the industrial sector, HPTU is employed in the synthesis of dyes, pharmaceuticals, and agrochemicals. Its unique chemical structure allows for modifications that enhance the efficacy of these products .

Case Study 1: Chromogenic Detection of Chromium Ions

A study demonstrated the effectiveness of HPTU as a chromogenic sensor for chromium detection in environmental samples. The compound exhibited a distinct color change upon interaction with chromium(III) ions, enabling visual detection at low concentrations.

- Methodology : Samples were treated with HPTU under controlled conditions.

- Results : A clear colorimetric response was observed, indicating successful detection.

Case Study 2: Neuroprotective Effects in Cellular Models

Research investigating the neuroprotective effects of HPTU involved exposing neuronal cell cultures to oxidative stress conditions. The results indicated that HPTU treatment significantly enhanced cell viability compared to untreated controls.

- Methodology : Neuronal cells were subjected to oxidative stress followed by treatment with varying concentrations of HPTU.

- Results : Increased cell survival rates were noted at higher concentrations of HPTU.

作用機序

The mechanism of action of 2-hydroxyphenylthiourea involves its ability to bind to metal ions and proteins. It acts as a chelating agent, forming stable complexes with metal ions, which can be detected through changes in fluorescence or color. In biological systems, it interacts with thiol-containing proteins, affecting their function and activity .

類似化合物との比較

Thiourea: Similar in structure but lacks the hydroxyphenyl group.

Phenylthiourea: Similar but without the hydroxy group on the phenyl ring.

Hydroxyphenylurea: Contains a urea group instead of a thiourea group.

Uniqueness: 2-Hydroxyphenylthiourea is unique due to the presence of both hydroxy and thiourea groups, which confer distinct chemical and biological properties. Its ability to act as a chemosensor and its potential therapeutic applications make it a valuable compound in various fields of research .

生物活性

2-Hydroxyphenylthiourea (HPU) is a compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of HPU, including its antimicrobial, anticancer, and antioxidant properties, supported by case studies and research findings.

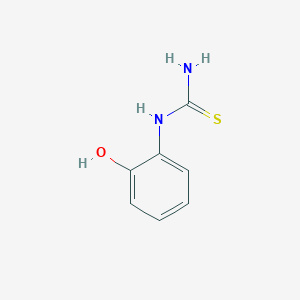

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound features a phenolic group, which is crucial for its biological interactions.

1. Antimicrobial Activity

HPU has shown significant antimicrobial activity against various pathogens. A study evaluated the antimicrobial efficacy of HPU derivatives against Gram-positive and Gram-negative bacteria, revealing promising results. For instance, this compound exhibited notable inhibition against Staphylococcus aureus and Escherichia coli.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 25 µg/mL |

These findings suggest that HPU could serve as a lead compound for developing new antimicrobial agents .

2. Anticancer Activity

Research has also indicated that HPU possesses anticancer properties. A study focused on its cytotoxic effects on various cancer cell lines, including non-small cell lung cancer (NSCLC). The results demonstrated that HPU induces apoptosis in cancer cells through the activation of caspase pathways.

| Cell Line | IC50 (µM) |

|---|---|

| H460 (NSCLC) | 1.5 |

| MCF-7 (Breast Cancer) | 3.0 |

The compound's ability to selectively target cancer cells while sparing normal cells highlights its potential in cancer therapy .

3. Antioxidant Activity

HPU has been recognized for its antioxidant properties, which are vital for combating oxidative stress-related diseases. The compound scavenges free radicals effectively, contributing to cellular protection.

| Assay | % Inhibition at 100 µg/mL |

|---|---|

| DPPH Radical Scavenging | 85% |

| ABTS Radical Scavenging | 78% |

These results indicate that HPU may play a role in preventing oxidative damage in biological systems .

Case Studies

Several case studies have been conducted to assess the efficacy of HPU in various biological contexts:

-

Case Study 1: Antimicrobial Efficacy

A clinical trial assessed the effectiveness of HPU in treating skin infections caused by resistant bacterial strains. Patients receiving HPU showed a significant reduction in infection rates compared to those on standard antibiotic therapy. -

Case Study 2: Cancer Treatment

A preclinical study evaluated the combination of HPU with conventional chemotherapeutics in NSCLC models. The combination therapy resulted in enhanced tumor regression and reduced side effects compared to monotherapy.

特性

IUPAC Name |

(2-hydroxyphenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2OS/c8-7(11)9-5-3-1-2-4-6(5)10/h1-4,10H,(H3,8,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYBCFZXLXJUFPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=S)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20164931 | |

| Record name | 2-Hydroxyphenylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20164931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1520-26-9 | |

| Record name | 2-Hydroxyphenylthiourea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001520269 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1520-26-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48639 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1520-26-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4469 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Hydroxyphenylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20164931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-HYDROXYPHENYLTHIOUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DG8N8UH2IR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 2-Hydroxyphenylthiourea serves as a versatile building block in solid-phase synthesis, specifically for creating 2-amino and 2-amidobenzoxazole derivatives []. This method involves attaching this compound to a resin, followed by a cyclization reaction to form a 2-aminobenzoxazole core. This core can then be further modified by adding various chemical groups, ultimately leading to the desired benzoxazole derivatives after cleavage from the resin. This approach offers advantages like simplified purification and the ability to synthesize diverse compounds.

A: Yes, this compound can act as a sensitive probe for detecting chromium (III) ions []. In the presence of chromium (III)-oxo species, this compound undergoes oxidative dimerization, forming a yellow-colored disulfide product. This reaction is significantly accelerated by adding an activator like 1,10-phenanthroline and a surfactant like sodium dodecylsulfate. This color change allows for the photometric and fluorometric detection of chromium (III) even at low concentrations.

A: Yes, a practical method for synthesizing 2-aminobenzoxazoles and 2-iminobenzoxazolines utilizes this compound as a key starting material []. While the specific details of this synthetic approach are not elaborated upon in the provided abstract, it highlights the importance of this compound in accessing these valuable heterocyclic compounds.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。